1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Overview
Description
SB 206553 hydrochloride: is a selective antagonist for serotonin type 2B and serotonin type 2C receptors. It is known for its high affinity and selectivity, making it a valuable tool in scientific research. The compound has been studied for its potential anxiolytic properties and its ability to modulate serotonin receptors .
Mechanism of Action
Target of Action
The primary targets of SB 206553 hydrochloride are the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the 5-HT receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
SB 206553 hydrochloride acts as a potent and selective antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means that it binds to these receptors and blocks their activation by serotonin, thereby inhibiting the downstream effects of serotonin signaling .
Biochemical Pathways
The antagonistic action of SB 206553 hydrochloride on the 5-HT2B and 5-HT2C receptors affects the serotonin signaling pathway . By blocking these receptors, SB 206553 hydrochloride can modulate the physiological processes regulated by serotonin, such as mood, appetite, and sleep .
Pharmacokinetics
This suggests that it is well-absorbed and can cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The molecular and cellular effects of SB 206553 hydrochloride’s action primarily involve the modulation of serotonin signaling. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, it can influence various physiological processes regulated by serotonin .
Biochemical Analysis
Biochemical Properties
SB 206553 hydrochloride has a high affinity for the 5-HT2B and 5-HT2C receptors, with pA2 values of 8.89 and 7.92 respectively . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .
Cellular Effects
SB 206553 hydrochloride has been shown to have anxiolytic-like properties . It can attenuate methamphetamine-seeking in rats , suggesting it may have potential therapeutic applications in the treatment of psychostimulant abuse disorders .
Molecular Mechanism
SB 206553 hydrochloride acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Dosage Effects in Animal Models
SB 206553 hydrochloride can attenuate methamphetamine-seeking in rats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 206553 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate starting materials to form the pyrroloindole core.
Functional group modifications: Introduction of the pyridylcarbamoyl group and other necessary functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form
Industrial Production Methods: Industrial production of SB 206553 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: SB 206553 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and indole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
SB 206553 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of serotonin receptors.
Biology: Investigated for its effects on serotonin receptor modulation and its potential anxiolytic properties.
Medicine: Explored for its potential therapeutic applications in treating anxiety and other serotonin-related disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
Ketanserin: Another serotonin receptor antagonist with a different selectivity profile.
RS-127445 hydrochloride: A selective serotonin type 2B receptor antagonist.
GR 127935 hydrochloride: A compound with similar receptor affinity but different pharmacological properties
Uniqueness: SB 206553 hydrochloride is unique due to its high selectivity for serotonin type 2B and serotonin type 2C receptors, making it a valuable tool for distinguishing between these receptor subtypes. Its anxiolytic properties and ability to modulate multiple receptor pathways further enhance its research utility .
Properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197334-04-5 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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